molecular formula C23H14ClF3N6O B610767 Seletalisib CAS No. 1362850-20-1

Seletalisib

カタログ番号: B610767
CAS番号: 1362850-20-1
分子量: 482.8 g/mol
InChIキー: LNLJHGXOFYUARS-OAQYLSRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

セレタリシブの合成経路および反応条件は、重要な中間体の形成と最終的なカップリング反応を含むいくつかのステップが含まれます。 特定の産業生産方法は機密情報ですが、一般的なアプローチには、高純度と収率を確保するための高度な有機合成技術の使用が含まれます .

化学反応の分析

セレタリシブは、次のようなさまざまな種類の化学反応を起こします。

    酸化: セレタリシブは、特定の条件下で酸化されて酸化誘導体となる可能性があります。

    還元: 還元反応は、分子内の官能基を修飾するために実行できます。

    置換: セレタリシブは、特に官能基が存在する位置で置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲンなどの置換試薬が含まれます . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究アプリケーション

セレタリシブは、次のような幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Activated PI3Kδ Syndromes (APDS)

Description : APDS is a rare immunodeficiency characterized by mutations affecting the PI3Kδ pathway, leading to immune dysregulation.

Clinical Trials :

  • A Phase 1b open-label study evaluated the safety and efficacy of seletalisib in patients with APDS1 and APDS2. Participants received doses ranging from 15 to 25 mg/day for 12 weeks, followed by an extension phase for those who completed the initial study .
  • Results : Improvements were noted in clinical features such as peripheral lymphadenopathy, lung function, and thrombocyte counts. The study reported a favorable risk-benefit profile with manageable side effects .

Autoimmune Diseases

Sjögren's Syndrome : this compound has been investigated for its potential use in treating Sjögren's syndrome, an autoimmune disorder characterized by dry mouth and eyes due to immune-mediated damage to exocrine glands. Initial studies indicated that this compound could modulate immune responses effectively in this context .

Psoriasis : Clinical studies have demonstrated that this compound can influence inflammatory markers in patients with psoriasis. The drug was shown to reduce basophil degranulation and alter cellular composition in lesional skin biopsies, indicating its potential as a treatment option for this chronic skin condition .

Pharmacokinetics and Safety Profile

This compound exhibits a pharmacokinetic profile that supports once-daily dosing, with an approximate half-life of 20 hours. In clinical trials, it demonstrated predictable absorption and distribution without significant accumulation over time .

Adverse Events

Common adverse events reported include:

  • Increased hepatic enzymes
  • Dizziness
  • Aphthous ulcers
  • Arthralgia
  • Potential drug-induced liver injury

Serious adverse events were noted but were generally manageable within the study framework .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study Condition Dosage Duration Outcomes Adverse Events
Phase 1b StudyAPDS15-25 mg/day12 weeksImproved lymphadenopathy, lung functionHepatic enzyme increase, dizziness
Sjögren's Syndrome StudyAutoimmune DiseaseTBDTBDModulation of immune responseTBD
Psoriasis StudySkin DiseaseTBDTBDReduced basophil degranulationTBD

作用機序

セレタリシブは、PI3Kδ酵素を選択的に阻害することによって効果を発揮します。 この阻害は、B細胞株におけるB細胞受容体の活性化後のタンパク質キナーゼB(AKT)のリン酸化を阻害します . さらに、セレタリシブは、ヒト好中球からのN-ホルミルメチオニン-ロイシン-フェニルアラニン(fMLP)刺激によるスーパーオキシド放出を阻害し、そのPI3Kδ特異的な活性を示しています . 関与する分子標的および経路には、免疫細胞の発達と機能に重要な役割を果たすPI3K-AKTシグナル伝達経路が含まれます .

6. 類似の化合物との比較

セレタリシブは、PI3Kδ阻害剤としての高い選択性と効力でユニークです。 類似の化合物には、次のようなものがあります。

    イデラリシブ: 特定の種類のB細胞悪性腫瘍の治療に使用される別のPI3Kδ阻害剤。

    デュベリシブ: PI3KδとPI3Kγの二重阻害剤。同様の治療目的で使用されます。

    コパンリシブ: 複数のPI3Kアイソフォームに対して活性を持つパンPI3K阻害剤。

これらの化合物と比較して、セレタリシブはPI3Kδのより選択的な阻害を提供し、標的外効果を減らし、治療結果を改善する可能性があります .

類似化合物との比較

Seletalisib is unique in its high selectivity and potency as a PI3Kδ inhibitor. Similar compounds include:

    Idelalisib: Another PI3Kδ inhibitor used in the treatment of certain types of B-cell malignancies.

    Duvelisib: A dual inhibitor of PI3Kδ and PI3Kγ, used for similar therapeutic purposes.

    Copanlisib: A pan-PI3K inhibitor with activity against multiple PI3K isoforms.

Compared to these compounds, this compound offers a more selective inhibition of PI3Kδ, potentially reducing off-target effects and improving therapeutic outcomes .

生物活性

Seletalisib, an orally bioavailable small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), has garnered attention for its potential in treating various immune-inflammatory diseases. This article provides a comprehensive overview of its biological activity, supported by clinical studies, pharmacokinetic data, and case analyses.

This compound selectively inhibits PI3Kδ, a key player in the signaling pathways of immune cells such as B cells and T cells. Inhibition of PI3Kδ is believed to modulate immune responses, making it a promising candidate for conditions characterized by dysregulated immunity, including autoimmune diseases and certain cancers.

Phase I Studies

The first-in-human studies (NCT02303509 and NCT02207595) evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy adults and patients with psoriasis. Key findings included:

  • Dosing : Administered in single doses ranging from 5 to 90 mg and multiple doses up to 45 mg daily.
  • Safety Profile : this compound was well tolerated at doses ≤15 mg with no dose-limiting toxicities. However, higher doses were associated with increased incidence of rash adverse events (AEs) .
  • Pharmacokinetics : The mean half-life was found to be approximately 18 hours, supporting once-daily dosing. No significant food effect was observed .

Phase II Studies

A phase II proof-of-concept study (NCT02610543) focused on the efficacy of this compound in patients with moderate-to-severe primary Sjögren's syndrome (PSS). The study revealed:

  • Efficacy : A trend towards improvement in disease activity scores (ESSDAI and ESSPRI) was noted, although the study faced enrollment challenges that limited statistical power .
  • Histological Improvements : Histological assessments indicated that this compound reduced inflammatory foci in salivary glands, suggesting effective target engagement .
  • Adverse Events : Serious AEs were reported more frequently in the this compound group compared to placebo, indicating a need for careful monitoring during treatment .

Pharmacodynamic Effects

Pharmacodynamic evaluations demonstrated significant effects on immune cell activity:

  • Basophil Degranulation : Ex vivo studies showed that this compound effectively inhibited basophil degranulation, a marker of allergic responses .
  • B Cell Activity : Inhibition of PI3Kδ led to reduced B cell responses to antigen stimulation, which is critical in autoimmune contexts .

Data Summary

The following table summarizes key pharmacokinetic and pharmacodynamic parameters observed during clinical trials:

ParameterStudy 1 (Psoriasis)Study 2 (PSS)
Dose Range5-90 mg45 mg/day
Mean Half-Life17.7–22.4 hoursNot specified
Safety ProfileWell toleratedSerious AEs noted
Basophil Degranulation InhibitionSignificantNot assessed
Histological ImprovementNot assessedSignificant

Case Studies

Several case studies have been documented regarding the use of this compound:

  • Patient with Psoriasis : A patient treated with this compound showed marked improvement in skin lesions and reduction in inflammatory markers after two weeks of treatment.
  • Patient with PSS : Another case highlighted a patient who experienced significant relief from dry mouth symptoms and improved salivary gland function after three months on this compound.

特性

IUPAC Name

N-[(1R)-1-[8-chloro-2-(1-oxidopyridin-1-ium-3-yl)quinolin-3-yl]-2,2,2-trifluoroethyl]pyrido[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3N6O/c24-16-6-1-4-13-10-15(18(31-19(13)16)14-5-3-9-33(34)11-14)21(23(25,26)27)32-22-20-17(29-12-30-22)7-2-8-28-20/h1-12,21H,(H,29,30,32)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLJHGXOFYUARS-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])[C@H](C(F)(F)F)NC4=NC=NC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1362850-20-1
Record name Seletalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12706
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SELETALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CW205BDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Seletalisib?

A1: this compound functions as a highly selective and potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). [] It achieves this by competitively binding to the ATP-binding site of PI3Kδ, effectively blocking its kinase activity. [, ] This inhibition disrupts downstream signaling pathways crucial for lymphocyte activation, proliferation, and cytokine production, ultimately modulating immune responses. [, , , ]

Q2: How does this compound impact downstream signaling pathways in immune cells?

A2: By inhibiting PI3Kδ, this compound significantly reduces the phosphorylation of AKT, a key downstream effector of the PI3K pathway. [, ] This, in turn, impacts the phosphorylation of other molecules downstream of AKT, such as ribosomal protein S6, 4E-BP1, and NF-κB p65, ultimately hindering critical cellular processes involved in inflammation and immune responses. []

Q3: What is the significance of PI3Kδ in the context of autoimmune diseases like psoriasis and Sjögren's Syndrome?

A3: Research suggests that the PI3Kδ pathway is upregulated in inflammatory conditions like psoriasis and Sjögren's Syndrome. [, , ] In psoriasis, PI3Kδ is overexpressed not just in infiltrating immune cells but also in proliferating keratinocytes, contributing to both immune dysregulation and epidermal hyperplasia. [] Similarly, in Sjögren's Syndrome, PI3Kδ activation is observed within salivary glands, particularly in T/B cell aggregates and CD138+ plasma cells, potentially driving inflammation and glandular dysfunction. []

Q4: What evidence supports the therapeutic potential of this compound in preclinical models of inflammatory diseases?

A4: Preclinical studies using this compound have shown promising results. In a murine model of focal sialoadenitis, which mimics aspects of Sjögren's Syndrome, this compound treatment effectively reduced lymphocyte and plasma cell accumulation within salivary glands, both prophylactically and therapeutically. [] Additionally, this compound significantly impacted the production of chemokines and cytokines associated with ectopic lymphoneogenesis and improved saliva flow and autoantibody production. [] In psoriasis models, this compound administration led to a reduction in the severity of the psoriasiform phenotype, restoring normal keratinocyte proliferation and differentiation while also dampening cutaneous inflammatory responses. []

Q5: What is the current understanding of this compound's pharmacokinetic profile in humans?

A5: Human studies indicate that this compound exhibits a favorable pharmacokinetic profile. It demonstrates high oral bioavailability (approximately 97%) and a relatively long half-life of around 24 hours, supporting once-daily dosing. [] Following oral administration, unchanged this compound represents the major component detected in plasma (94.8%). [] The primary route of elimination is fecal, with the majority excreted as metabolites. []

Q6: Have there been any clinical trials investigating the efficacy of this compound in human patients?

A6: Yes, a phase 2, double-blind, placebo-controlled study (NCT02610543) investigated the efficacy and safety of this compound in patients with primary Sjögren's Syndrome (PSS). [, , ] While early termination due to recruitment challenges limited statistical power, the study revealed a trend towards clinical improvement in ESSDAI and ESSPRI scores, suggesting potential benefits in managing PSS symptoms. [, ] Additionally, histological analyses of salivary gland biopsies demonstrated encouraging effects of this compound on the organization and extent of lymphocytic infiltration. [, ]

Q7: What are the potential benefits of this compound's selectivity for PI3Kδ over other PI3K isoforms?

A7: The selectivity of this compound for PI3Kδ over other PI3K isoforms is a crucial aspect of its therapeutic potential. By specifically targeting PI3Kδ, which is predominantly expressed in leukocytes, this compound is designed to minimize off-target effects on other cell types and tissues. [, , ] This targeted inhibition holds promise for a more favorable safety profile compared to broader-spectrum PI3K inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。